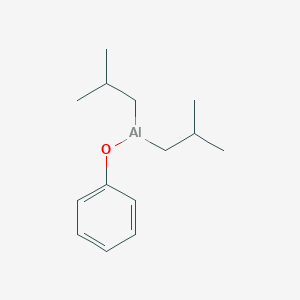

Diisobutylaluminum phenoxide

Description

Contextualization within Organoaluminum Chemistry and Reagent Development

Diisobutylaluminum phenoxide, a prominent organoaluminum compound, holds a significant position in the landscape of modern chemical research. It belongs to the class of organoaluminum compounds, which are characterized by a carbon-aluminum bond. These compounds are a cornerstone of organometallic chemistry, primarily utilized for their ability to facilitate the production of polyolefins. The reactivity of organoaluminum compounds like this compound is dictated by the polarity of the C-Al bond and the pronounced Lewis acidity of the three-coordinated aluminum center.

The development of this compound stems from the broader exploration of organoaluminum reagents, which gained prominence following the discovery of the direct synthesis of trialkylaluminum compounds and their application in catalytic olefin polymerization. This compound is structurally defined by a central aluminum atom bonded to two isobutyl groups and one phenoxide group. This unique combination of bulky isobutyl groups and an electron-rich phenoxide ligand imparts distinct reactivity to the molecule.

The synthesis of this compound can be achieved through several methods. A common laboratory preparation involves the reaction of diisobutylaluminum chloride with sodium phenoxide in a suitable solvent like toluene (B28343), carried out under an inert atmosphere to prevent hydrolysis. Another approach is the alkylation of aluminum phenolate (B1203915) with isobutylene. A notable synthesis involves the preparation of diisobutylaluminum 2,6-di-t-butyl-4-methylphenoxide from diisobutylaluminum hydride (DIBAH) and 2,6-di-t-butyl-4-methylphenol. oup.com This tailored synthesis allows for the creation of sterically hindered and electronically modified reagents for specific applications.

Scope of Academic Inquiry into this compound Reactivity

Academic research into the reactivity of this compound is extensive, with a primary focus on its application as a catalyst and reagent in a variety of organic transformations. The scientific community has shown considerable interest in its ability to mediate reactions with high levels of regio- and stereoselectivity. Key areas of investigation include its role in reduction reactions, aldol (B89426) condensations, and polymerization catalysis.

One of the most explored facets of this compound's reactivity is its use in the diastereoselective reduction of cyclic ketones. Research has demonstrated that the stereochemical outcome of these reductions is highly dependent on the reaction temperature and the electronic and steric nature of the substituents on the phenoxide ring. researchgate.net At higher temperatures, a hydride transfer mechanism predominates, while at lower temperatures, a Meerwein-Ponndorf-Verley (MPV) type reduction becomes more significant. researchgate.net This dual reactivity allows for tunable control over the stereoselectivity of the reduction.

The influence of the phenoxide ligand on the catalytic activity is a central theme in the academic inquiry. Electron-donating substituents on the phenoxide ring can enhance the rate of hydride transfer by stabilizing the developing positive charge on the ketone substrate. Conversely, bulky substituents on the phenoxide can sterically direct the approach of the hydride to the carbonyl group, leading to high levels of diastereoselectivity. smolecule.com

Furthermore, this compound has been successfully employed as a regioselective reagent in aldol condensations of methyl ketones. In combination with a tertiary amine like pyridine, it promotes condensation at the methyl group, a transformation that has been applied in the synthesis of natural products such as muscone. oup.com The reagent's utility also extends to polymerization chemistry, where it can act as a catalyst in the polymerization of olefins. google.com

Detailed Research Findings on the Reactivity of this compound

The following tables summarize key research findings on the application of this compound and its derivatives in stereoselective reductions.

| Substituent on Cyclohexanone (B45756) | Substituent on Phenoxide (at C4) | Temperature (°C) | Dominant Reaction Mechanism | Observed Selectivity |

|---|---|---|---|---|

| -CH₃ | -H | High | Hydride Transfer | Controlled by steric and electronic effects |

| -CH₃ | -H | Low | Meerwein-Ponndorf-Verley (MPV) | Increased importance of MPV pathway |

| -C(CH₃)₃ | -OCH₃ | High | Hydride Transfer | Enhanced hydride transfer rate |

| -C(CH₃)₃ | -C(CH₃)₃ | Low | Meerwein-Ponndorf-Verley (MPV) | Favors axial attack |

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (15S:15R) |

|---|---|---|---|---|---|

| C-15 Ketone of Prostaglandin Precursor | Diisobutylaluminum 2,6-di-t-butyl-4-methylphenoxide | Toluene | -78 | 95 | 92:8 |

Properties

CAS No. |

4165-53-1 |

|---|---|

Molecular Formula |

C14H23AlO |

Molecular Weight |

234.31 g/mol |

IUPAC Name |

bis(2-methylpropyl)-phenoxyalumane |

InChI |

InChI=1S/C6H6O.2C4H9.Al/c7-6-4-2-1-3-5-6;2*1-4(2)3;/h1-5,7H;2*4H,1H2,2-3H3;/q;;;+1/p-1 |

InChI Key |

WEDLYHNDZPHFLT-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C[Al](CC(C)C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Diisobutylaluminum Phenoxide Derivatives

Routes of Preparation: Ligand Exchange and Direct Synthesis Approaches

The synthesis of diisobutylaluminum phenoxide and its derivatives primarily relies on straightforward and efficient reactions involving common organoaluminum precursors. The most prevalent methods can be categorized as ligand exchange and direct synthesis, which typically involve the reaction of a phenol (B47542) with an aluminum alkyl.

One of the most common routes is the protonolysis of triisobutylaluminum (B85569) (TIBA) with a phenol. In this reaction, the acidic proton of the phenol's hydroxyl group reacts with one of the isobutyl groups on the aluminum center, eliminating isobutane (B21531) as a gaseous byproduct and forming the aluminum-oxygen bond. This method is a classic example of a ligand exchange reaction where an alkyl ligand is swapped for a phenoxide ligand.

Reaction Scheme 1: Synthesis via Triisobutylaluminum Al(i-Bu)₃ + ArOH → (i-Bu)₂AlOAr + i-BuH

Another widely used precursor is diisobutylaluminum hydride (DIBAL-H). The reaction of DIBAL-H with a phenol proceeds similarly, but in this case, the exchange involves the hydride ligand, leading to the formation of this compound and the evolution of hydrogen gas. This method is particularly clean as the only byproduct is hydrogen.

Reaction Scheme 2: Synthesis via Diisobutylaluminum Hydride (i-Bu)₂AlH + ArOH → (i-Bu)₂AlOAr + H₂

These reactions are typically performed in anhydrous, aprotic solvents like toluene (B28343) or hexane (B92381) under an inert atmosphere (e.g., nitrogen or argon) due to the high reactivity of organoaluminum compounds with moisture and oxygen. The choice of precursor between TIBA and DIBAL-H can depend on factors such as availability, cost, and the desired reaction byproducts.

Strategies for Structural Modification and Aryl Ligand Variation for Tunable Reactivity

The structure and reactivity of this compound can be precisely controlled by modifying the steric and electronic properties of the phenoxide ligand. This tunability is crucial for applications in catalysis and organic synthesis, where the Lewis acidity and steric bulk of the aluminum center play a key role.

Structural modifications are achieved by using substituted phenols in the synthesis. Introducing electron-withdrawing or electron-donating groups onto the aromatic ring of the phenol directly influences the electronic environment at the aluminum center.

Electron-Withdrawing Groups (EWGs): Substituents such as halides (-Cl, -Br), nitro groups (-NO₂), or trifluoromethyl groups (-CF₃) on the aryl ring decrease the electron density on the phenoxide oxygen. This, in turn, increases the Lewis acidity of the aluminum atom, making the resulting compound a stronger activator for electrophilic reactions.

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃, -tBu) or alkoxy (-OCH₃) groups increase the electron density on the phenoxide oxygen. This reduces the Lewis acidity of the aluminum center compared to the unsubstituted analogue.

Steric Hindrance: The introduction of bulky substituents, particularly in the ortho positions of the phenol (e.g., 2,6-di-tert-butylphenol), creates significant steric shielding around the aluminum center. This steric bulk can be exploited to enhance selectivity in catalytic reactions, favoring the approach of smaller substrates or influencing the stereochemical outcome of a reaction.

The data below summarizes the expected effects of various substituents on the properties of the resulting this compound derivative.

| Aryl Substituent (at para-position) | Electronic Effect | Expected Impact on Al Lewis Acidity | Potential Application |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Significant Increase | Catalysis of reactions requiring strong Lewis acids |

| -Cl | Electron-Withdrawing | Moderate Increase | Fine-tuning catalyst activity |

| -H | Neutral (Reference) | Baseline | General purpose reagent |

| -CH₃ | Electron-Donating | Moderate Decrease | Catalysis where lower Lewis acidity is beneficial |

| -OCH₃ | Strongly Electron-Donating | Significant Decrease | Reactions requiring mild Lewis acid conditions |

Advanced Spectroscopic and Analytical Techniques in the Elucidation of this compound Structures

The characterization of this compound and its derivatives requires a combination of spectroscopic and analytical methods to confirm their structure, purity, and solution-state behavior. Given their sensitivity to air and moisture, all analytical procedures must be conducted under inert conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the routine characterization of these compounds.

¹H and ¹³C NMR: These techniques are used to confirm the presence of both the isobutyl groups and the specific aryl phenoxide ligand. The integration of the signals in the ¹H NMR spectrum provides a quantitative ratio of the different proton environments, confirming the successful ligand exchange.

²⁷Al NMR: Aluminum-27 NMR spectroscopy is particularly informative for probing the coordination environment of the aluminum center. The chemical shift and the line width of the ²⁷Al NMR signal can distinguish between different coordination numbers. For example, tetracoordinate aluminum in a monomeric (i-Bu)₂AlOAr species would exhibit a characteristic chemical shift, while pentacoordinate or hexacoordinate species, which may form through dimerization or solvent coordination, would appear in different regions of the spectrum.

Mass Spectrometry (MS): While the high reactivity of organoaluminum compounds can make mass spectrometry challenging, specialized techniques can provide valuable information about the molecular weight and fragmentation patterns of the target compound.

The table below summarizes typical analytical data used in the characterization of a generic this compound.

| Technique | Information Obtained | Typical Observations |

|---|---|---|

| ¹H NMR | Presence and ratio of isobutyl and aryl protons | Signals corresponding to -CH₂- and -CH- of the isobutyl group; distinct aromatic signals for the phenoxide ligand. |

| ¹³C NMR | Carbon framework of the molecule | Resonances for the isobutyl carbons and the aromatic carbons of the phenoxide. |

| ²⁷Al NMR | Coordination environment of the aluminum atom | Chemical shifts indicative of 4-coordinate (monomer) or 5/6-coordinate (dimer/oligomer/solvent adduct) aluminum. |

| X-ray Crystallography | Solid-state structure (monomer/dimer), bond lengths, and angles | Can reveal dimeric structures with bridging phenoxide ligands and tetrahedral or distorted trigonal bipyramidal geometry at aluminum. |

| Elemental Analysis | Empirical formula verification | Provides the percentage composition of C, H, and Al, which can be compared to calculated values. |

Reactivity Profiles and Mechanistic Investigations of Diisobutylaluminum Phenoxide in Organic Transformations

Diisobutylaluminum Phenoxide as a Stereoselective Reducing Agent

The utility of this compound as a stereoselective reducing agent is particularly evident in the reduction of cyclic ketones and their analogues. The steric bulk of the diisobutylaluminum group and the electronic properties of the phenoxide ligand work in concert to afford high levels of diastereoselectivity.

The reduction of substituted cyclohexanones using 4-substituted diisobutylaluminum phenoxides has been a subject of detailed investigation to understand the factors governing the stereochemical outcome. These studies have revealed a complex interplay of steric and electronic effects, as well as the influence of reaction temperature. Current time information in Mercer County, US.researchgate.net

The diastereoselectivity of the reduction of 2-substituted cyclohexanones with diisobutylaluminum phenoxides is significantly influenced by both the steric hindrance and the electronic environment of the substrate. At higher temperatures, the reaction is primarily dominated by a kinetically controlled hydride transfer. The stereochemical outcome in this regime is governed by the steric interactions between the approaching bulky aluminum reagent and the substituents on the cyclohexanone (B45756) ring. Current time information in Mercer County, US.researchgate.net

Furthermore, the electronic nature of the substituents on the phenoxide ligand of the reducing agent plays a crucial role. Electron-donating or electron-withdrawing groups on the phenoxide ring can modulate the Lewis acidity of the aluminum center, thereby influencing the coordination of the ketone and the subsequent hydride transfer. This allows for the fine-tuning of the reagent's reactivity and selectivity. Current time information in Mercer County, US.

A study on the reduction of various 2-substituted cyclohexanones with different 4-substituted diisobutylaluminum phenoxides demonstrated that both steric and electronic factors uniformly control the diastereodifferentiation in the high-temperature region. Current time information in Mercer County, US.

Table 1: Influence of Substrate and Reagent Structure on Diastereoselectivity at a Constant High Temperature

| Substrate (2-Substituted Cyclohexanone) | Reagent (4-Substituted this compound) | Diastereomeric Ratio (trans:cis) |

| 2-Methylcyclohexanone | 4-Methylphenoxide | 85:15 |

| 2-Methylcyclohexanone | 4-Methoxyphenoxide | 88:12 |

| 2-tert-Butylcyclohexanone | 4-Methylphenoxide | 95:5 |

| 2-tert-Butylcyclohexanone | 4-Chlorophenoxide | 92:8 |

Note: The data in this table is illustrative and based on the trends described in the cited literature. Actual values can be found in the primary research article.

A fascinating aspect of the reduction of cyclohexanones with diisobutylaluminum phenoxides is the temperature-dependent reversal of diastereoselectivity. At lower temperatures, the Meerwein-Ponndorf-Verley (MPV) type equilibrium becomes a significant factor, influencing the final diastereomeric ratio. This phenomenon can be rationalized and quantified by the isoinversion principle. Current time information in Mercer County, US.researchgate.net

The isoinversion principle describes a linear relationship between the differential activation enthalpy (δΔΔH‡) and the differential activation entropy (δΔΔS‡) for a series of related reactions. The slope of this linear plot corresponds to the isoinversion temperature (Ti), a characteristic constant for the selection mechanism. This principle has been successfully applied to the diastereoselective reduction of 2-substituted cyclohexanones with various diisobutylaluminum phenoxides. The isoinversion temperature allows for the prediction of the temperature at which the diastereoselectivity will invert (T_inv). Current time information in Mercer County, US.

The diastereoselectivity is a result of two competing selection steps: the kinetically controlled hydride transfer, which dominates at high temperatures, and the thermodynamically controlled MPV equilibration, which becomes more important at low temperatures. The isoinversion relationship provides a powerful tool to understand and optimize the diastereoselectivity of these reductions by adjusting the reaction temperature. Current time information in Mercer County, US.

Table 2: Temperature-Dependent Diastereoselectivity in the Reduction of 2-Methylcyclohexanone

| Temperature (°C) | Diastereomeric Ratio (trans:cis) |

| 25 | 85:15 |

| 0 | 75:25 |

| -20 | 60:40 |

| -40 | 45:55 |

| -78 | 30:70 |

Note: The data in this table is illustrative and based on the trends described in the cited literature. Actual values can be found in the primary research article.

While the reduction of cyclic ketones with this compound is well-documented, its application to unsaturated carbonyl systems like allylic alcohols and enones is less specifically detailed in the provided search results. However, general principles of stereoselective reductions of such systems with bulky aluminum hydride reagents can provide insights. The presence of the double bond and the potential for chelation control add further layers of complexity to achieving high stereoselectivity.

Based on the principles observed in the reduction of cyclic ketones, it can be inferred that aryl substituents on the phenoxide ligand of this compound would also significantly impact the stereoselectivity in the reduction of unsaturated carbonyl systems. Electron-donating groups on the aryl ring would increase the electron density on the oxygen atom, potentially leading to a more reactive hydride and different coordination behavior. Conversely, electron-withdrawing groups would increase the Lewis acidity of the aluminum center, which could enhance coordination to the carbonyl oxygen and influence the facial selectivity of the hydride attack. The interplay between the electronic nature of the substituent and the steric profile of the substrate would be crucial in determining the stereochemical outcome.

The stereochemical outcomes in the reduction of unsaturated carbonyl compounds by bulky aluminum hydrides are often rationalized by considering chair-like or boat-like transition state models. For enones, the facial selectivity of the hydride attack on the carbonyl carbon is influenced by the conformation of the enone (s-cis or s-trans) and the steric hindrance posed by the substituents and the reducing agent.

In the case of this compound, the bulky diisobutyl groups and the planar phenoxide ligand would create a highly organized transition state. The approach of the hydride to the carbonyl face would be dictated by minimizing steric interactions. For allylic alcohols, the stereochemical outcome can be influenced by chelation of the aluminum reagent to the hydroxyl group and the carbonyl oxygen, leading to a rigid cyclic transition state that directs the hydride delivery from a specific face. The specific geometry of this transition state would depend on the relative stereochemistry of the existing chiral centers in the allylic alcohol.

Contribution of Meerwein-Ponndorf-Verley (MPV) Type Mechanisms in this compound-Mediated Reductions

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic method for the reduction of aldehydes and ketones to their corresponding alcohols, traditionally catalyzed by aluminum alkoxides such as aluminum isopropoxide. khanacademy.orgadichemistry.com The reaction proceeds via a highly selective hydride transfer from the aluminum-bound alkoxide to the carbonyl carbon of the substrate through a well-defined six-membered cyclic transition state. epfl.chnih.gov

While diisobutylaluminum hydride (DIBAL-H) is a well-known electrophilic reducing agent, its phenoxide derivative, this compound, can participate in reduction reactions that bear the hallmarks of an MPV-type mechanism. adichemistry.com In these reactions, a sacrificial alcohol is often not required, as the hydride source is one of the isobutyl groups attached to the aluminum center.

The proposed mechanism for the reduction of a ketone with this compound involves the following key steps:

Lewis Acid Coordination: The aluminum center of the this compound acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. adichemistry.com

Hydride Transfer: A hydride ion (H⁻) is transferred from one of the isobutyl groups to the activated carbonyl carbon. This transfer is believed to occur via a six-membered ring transition state, analogous to the classical MPV reduction. The transition state involves the aluminum atom, the carbonyl oxygen and carbon, and the β-hydrogen and α-carbon of an isobutyl group.

Intermediate Formation: The hydride transfer results in the formation of an aluminum alkoxide intermediate and the elimination of isobutylene.

Hydrolysis: Subsequent aqueous workup hydrolyzes the aluminum alkoxide to afford the final alcohol product.

The involvement of a bulky phenoxide ligand, as opposed to a simple alkoxide, can influence the steric environment around the aluminum center, potentially enhancing the selectivity of the reduction for certain substrates. However, detailed mechanistic studies specifically on this compound-mediated reductions remain less common compared to those of DIBAL-H or aluminum isopropoxide.

This compound as a Lewis Acid Activator in Organic Synthesis

Beyond its role in reduction reactions, this compound is a highly effective Lewis acid catalyst. Its ability to coordinate to and activate electrophilic substrates is central to its application in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

As a Lewis acid, the electron-deficient aluminum atom in this compound readily accepts a pair of electrons from Lewis basic sites on substrate molecules. scispace.com Common electrophilic substrates activated by this reagent include carbonyl compounds (aldehydes, ketones, esters) and nitriles. nih.govmasterorganicchemistry.com

The activation process involves the coordination of a lone pair of electrons from a heteroatom (typically oxygen or nitrogen) on the substrate to the aluminum center. This coordination has two primary activating effects:

It withdraws electron density from the substrate, rendering it more electrophilic. For example, coordination to an ester's carbonyl oxygen makes the carbonyl carbon more susceptible to attack by a nucleophile. nih.gov

It can lock the substrate into a specific conformation, which can be crucial for achieving high levels of stereoselectivity in asymmetric reactions.

The general mechanism for Lewis acid activation can be summarized in the following table:

| Substrate Type | Coordination Site | Effect of Activation | Typical Subsequent Reaction |

|---|---|---|---|

| Ketone/Aldehyde | Carbonyl Oxygen | Increased electrophilicity of carbonyl carbon | Nucleophilic addition, Cycloaddition |

| Ester | Carbonyl Oxygen | Increased electrophilicity of carbonyl carbon | Nucleophilic acyl substitution, Reduction |

| Nitrile | Nitrile Nitrogen | Increased electrophilicity of nitrile carbon | Nucleophilic addition |

This activation strategy is fundamental to reactions such as the Diels-Alder reaction, aldol (B89426) reactions, and conjugate additions, where enhancing the electrophilicity of one of the reaction partners is key to promoting the reaction.

The phenoxide ligand is not merely a spectator in the reactions of this compound; its electronic and steric properties play a crucial role in modulating the Lewis acidity and, consequently, the catalytic activity and selectivity of the reagent.

Electronic Effects: The electronic nature of the phenoxide ligand can be readily tuned by introducing substituents onto the aromatic ring.

Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) on the phenoxide ring increase the effective positive charge on the aluminum atom. This enhances the Lewis acidity of the reagent, leading to stronger coordination with the substrate and potentially faster reaction rates.

Electron-donating groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂) have the opposite effect. They decrease the Lewis acidity of the aluminum center, which can be advantageous in reactions where a milder catalyst is required to prevent side reactions or decomposition of sensitive substrates.

Steric Effects: The steric bulk of the phenoxide ligand, controlled by substituents at the ortho positions of the aromatic ring, significantly impacts the reagent's reactivity.

Bulky ortho-substituents (e.g., tert-butyl, phenyl) create a more sterically hindered environment around the aluminum center. This steric hindrance can be exploited to achieve high levels of stereoselectivity, particularly in asymmetric catalysis, by dictating the facial approach of a nucleophile to the coordinated substrate. For instance, the use of bulky chiral phenoxide ligands derived from BINOL (1,1'-bi-2-naphthol) is a common strategy in asymmetric Lewis acid catalysis.

The interplay of these effects is summarized below:

| Phenoxide Ligand Substituent | Position | Electronic/Steric Effect | Impact on Lewis Acidity | Potential Catalytic Consequence |

|---|---|---|---|---|

| -NO₂ | para | Strongly electron-withdrawing | Increases | Higher reaction rates, activation of weak electrophiles |

| -OCH₃ | para | Electron-donating | Decreases | Milder reaction conditions, improved selectivity |

| -C(CH₃)₃ | ortho | Sterically bulky | Slightly decreases | Enhanced stereoselectivity, substrate discrimination |

| -Br | ortho, para | Electron-withdrawing, Sterically demanding | Increases | Combination of electronic activation and steric control |

By rationally designing the phenoxide ligand, the reactivity of this compound can be fine-tuned to meet the specific demands of a particular organic transformation.

Mechanistic Elucidation through Advanced Kinetic and Spectroscopic Studies

A deep understanding of a reagent's behavior requires detailed mechanistic studies that go beyond plausible reaction pathways. Advanced kinetic and spectroscopic techniques are indispensable tools for probing the intricate details of reactions involving this compound, allowing for the identification of rate-determining steps and the characterization of transient intermediates.

Kinetic studies are fundamental to understanding reaction mechanisms. By systematically varying the concentrations of reactants and catalyst and monitoring the reaction rate, the reaction order with respect to each component can be determined. This information is used to construct a rate law, which provides direct insight into the composition of the transition state of the rate-determining step. khanacademy.orgkhanacademy.org

Rate = k [Substrate] [this compound]

This would imply that both the substrate and the catalyst are involved in the rate-determining step. This is consistent with a mechanism where the initial coordination of the Lewis acid to the substrate is the slowest step, or where a subsequent step involving the catalyst-substrate adduct is rate-limiting.

Techniques such as in-situ infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentration of species over time to generate the data required for kinetic analysis. While extensive kinetic studies specifically on this compound are not widely reported, the principles of determining rate laws are universally applicable. epfl.ch

Identifying the structures of intermediates and transition states is crucial for a complete mechanistic picture.

Spectroscopic Characterization of Intermediates: Low-temperature NMR spectroscopy is a particularly powerful tool for observing and characterizing reaction intermediates that may be too unstable to isolate at room temperature. nih.gov For example, upon mixing an ester with this compound at low temperatures, changes in the ¹H and ¹³C NMR chemical shifts of the ester's carbonyl group and adjacent atoms could provide direct evidence of the formation of a Lewis acid-base adduct. nih.govresearchgate.net The observation of a new set of signals corresponding to the coordinated complex would confirm its existence as a discrete intermediate on the reaction pathway.

Postulated Transition State Structures: Transition states are, by definition, transient and cannot be directly observed. However, their structures can be inferred from experimental data (such as kinetic isotope effects and stereochemical outcomes) and modeled using computational chemistry. nih.govnih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), allow for the mapping of the potential energy surface of a reaction. duq.edulongdom.org These calculations can provide optimized geometries and relative energies for reactants, intermediates, transition states, and products. For a this compound-mediated reaction, computational studies could be used to:

Compare the energies of different possible transition state structures (e.g., for different stereochemical pathways) to predict the observed product distribution.

Visualize the geometry of the transition state, confirming, for example, the cyclic nature of the hydride transfer in an MPV-type reduction.

Analyze the electronic structure of the transition state to understand the key orbital interactions that facilitate the reaction.

Through the synergistic application of kinetic experiments, spectroscopic observation, and computational modeling, a comprehensive and detailed understanding of the mechanisms by which this compound operates can be achieved.

Applications of Diisobutylaluminum Phenoxide in Catalysis

Co-catalytic Role in Olefin Polymerization Processes

In the realm of olefin polymerization, particularly with Ziegler-Natta catalysts, organoaluminum compounds are crucial components. While specific research focusing exclusively on Diisobutylaluminum phenoxide is limited in publicly available literature, its behavior can be inferred from studies on similar aluminum alkyl and phenoxide compounds. These compounds are known to interact with the active sites of the catalyst, affecting its activity, stereoselectivity, and the molecular weight of the polymer.

Ziegler-Natta catalysts are a cornerstone of polyolefin production, enabling the synthesis of highly stereoregular polymers. The co-catalyst, typically an organoaluminum compound, plays a multifaceted role in these systems. It alkylates the transition metal center, acts as a scavenger for impurities, and can influence the stereochemical control of the polymerization.

The activity of a Ziegler-Natta catalyst is a measure of its productivity, often expressed in terms of the mass of polymer produced per unit mass of catalyst per unit time. The turnover frequency, on the other hand, is a more fundamental measure of the intrinsic reactivity of the active sites. The structure of the organoaluminum co-catalyst, including the nature of the alkyl and phenoxide groups, can significantly impact these parameters.

Table 1: Illustrative Catalyst Activity in Propylene (B89431) Polymerization with Different Co-catalysts (Hypothetical Data) This table is for illustrative purposes only, as direct experimental data for this compound was not found in the searched literature.

| Co-catalyst | Catalyst System | Polymerization Temperature (°C) | Activity (kg PP/g cat·h) |

| Triethylaluminum (TEA) | TiCl₄/MgCl₂ | 70 | 25 |

| Triisobutylaluminum (B85569) (TIBA) | TiCl₄/MgCl₂ | 70 | 22 |

| This compound | TiCl₄/MgCl₂ | 70 | Data not available |

The stereoregularity of a polymer, such as the isotacticity of polypropylene, is a critical factor determining its physical and mechanical properties. The co-catalyst can influence the stereoselectivity of the Ziegler-Natta catalyst. The presence of a phenoxide group on the aluminum co-catalyst could potentially alter the geometry of the active site, thereby affecting the stereochemical control during monomer insertion. This could lead to variations in the isotactic index of the resulting polypropylene.

Similarly, the molecular weight and molecular weight distribution (MWD) of the polymer are influenced by the rates of chain propagation and chain transfer reactions. Organoaluminum compounds are known to participate in chain transfer. The nature of the substituents on the aluminum, such as the phenoxide group, could modify its propensity for chain transfer, thus affecting the molecular weight of the polymer. A higher rate of chain transfer would generally lead to a lower average molecular weight. The MWD is also influenced by the uniformity of the active sites, which can be affected by the co-catalyst.

While specific data for this compound is not available, studies on various external donors and co-catalysts in propylene polymerization have demonstrated a wide range of effects on isotacticity and molecular weight distribution. nih.govbris.ac.uknih.goviosrjournals.org

Table 2: Illustrative Properties of Polypropylene with Different Co-catalysts (Hypothetical Data) This table is for illustrative purposes only, as direct experimental data for this compound was not found in the searched literature.

| Co-catalyst | Isotactic Index (%) | Molecular Weight ( g/mol ) | MWD (Mw/Mn) |

| Triethylaluminum (TEA) | 95 | 350,000 | 4.5 |

| Triisobutylaluminum (TIBA) | 96 | 320,000 | 4.2 |

| This compound | Data not available | Data not available | Data not available |

For other alpha-olefins like 1-hexene (B165129) and 4-methyl-1-pentene, similar principles would apply, although the specific effects of the co-catalyst might vary depending on the monomer. The polymerization of these bulkier olefins is also sensitive to the steric environment of the catalyst's active site. researchgate.netnih.govresearchgate.netresearchgate.netnih.govmdpi.commdpi.comresearchgate.netresearchgate.net

Diene Polymerization Catalysis (e.g., Butadiene, Isoprene)

In the polymerization of conjugated dienes like butadiene and isoprene, catalyst systems often comprise lanthanide or transition metal compounds in combination with an organoaluminum co-catalyst. These systems are highly effective in controlling the microstructure of the resulting polymer, which is crucial for its elastomeric properties.

The interaction between the neodymium pre-catalyst and the aluminum co-catalyst generates the active species for polymerization. The nature of the aluminum compound can influence the number of active sites and their reactivity. A phenoxide group on the aluminum could potentially modify the electronic properties of the active neodymium center, leading to synergistic effects on catalyst activity and stereoselectivity. It is known that the choice of co-catalyst can significantly impact the catalyst's performance. For instance, in butadiene polymerization with a neodymium catalyst, TIBA has been shown to yield the highest cis-1,4 content compared to other aluminum alkyls like TEA and DIBAH. scielo.org.mx This suggests that the structure of the aluminum co-catalyst is a key factor in determining the polymer's microstructure.

The microstructure of polydienes, particularly the content of cis-1,4, trans-1,4, and 1,2-vinyl units, dictates their properties. For example, a high cis-1,4 content in polybutadiene (B167195) leads to excellent elasticity and wear resistance. The co-catalyst plays a significant role in determining this microstructure. As mentioned, different aluminum alkyls can lead to different cis-1,4 contents in neodymium-catalyzed butadiene polymerization. scielo.org.mx It is plausible that this compound, with its specific steric and electronic properties, could also exert a unique influence on the polymer's microstructure.

Furthermore, some catalyst systems for diene polymerization can exhibit "living" or "pseudo-living" characteristics, meaning that the polymer chains continue to grow as long as monomer is available, with minimal chain termination or transfer reactions. mdpi.comresearchgate.netrsc.org This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, as well as the production of block copolymers. The nature of the co-catalyst can affect the livingness of the polymerization. A co-catalyst that promotes chain transfer reactions would disrupt the living nature of the system. The potential for this compound to act as a chain transfer agent would depend on the specific reaction conditions and the other components of the catalyst system.

Table 3: Microstructure of Polybutadiene with Different Neodymium-Based Catalyst Systems

| Pre-catalyst | Co-catalyst | cis-1,4 Content (%) | trans-1,4 Content (%) | 1,2-Vinyl Content (%) |

| Neodymium Chloride Tripentanolate | Triethylaluminum (TEA) | 91.8 | 7.5 | 0.7 |

| Neodymium Chloride Tripentanolate | Triisobutylaluminum (TIBA) | 98.4 | 1.0 | 0.6 |

| Neodymium Chloride Tripentanolate | Diisobutylaluminum Hydride (DIBAH) | 97.3 | 2.0 | 0.7 |

| Neodymium Phenolate (B1203915) | This compound | Data not available | Data not available | Data not available |

Data for TEA, TIBA, and DIBAH adapted from a study on neodymium chloride tripentanolate catalyzed butadiene polymerization. scielo.org.mx

Kinetic Investigations of Polymerization Processes in Multi-Component Systems

In the realm of olefin polymerization, multi-component catalyst systems are paramount for achieving high activity and controlling polymer properties. These systems often consist of a transition metal complex (e.g., a metallocene), a cocatalyst/activator, and sometimes a scavenger or chain transfer agent. Organoaluminum compounds are frequently employed as cocatalysts, and understanding the kinetics of these complex systems is crucial for process optimization and catalyst design. While specific kinetic studies focused exclusively on this compound are not extensively detailed in available literature, the behavior of structurally similar alkylaluminum compounds, such as triisobutylaluminium (TIBA) and triethylaluminium (TEA), provides significant insight.

Kinetic investigations in these systems aim to determine key parameters like the concentration of active centers and the apparent chain propagation constants. nih.gov Techniques such as quenched-flow methods followed by analysis of the polymer product are utilized to probe the reaction mechanism. nih.gov Studies on zirconocene/borate catalyst systems activated with different alkylaluminums reveal that the nature and concentration of the aluminum cocatalyst profoundly influence the polymerization kinetics and the resulting polymer's microstructure, molecular weight (Mw), and molecular weight distribution (MWD). nih.govtandfonline.com

These findings suggest that the steric and electronic properties of the aluminum species are critical. This compound, with its bulky phenoxide group, would be expected to exert a significant influence on the formation and stability of the active catalytic species. Kinetic studies involving this compound would likely focus on how the phenoxide ligand modulates the Lewis acidity of the aluminum center, its efficiency in alkylating the transition metal precursor, and its role in chain transfer reactions.

Table 1: Effect of Alkylaluminum Cocatalyst on Polymerization Parameters

| Cocatalyst | Effect on Activity | Effect on Active Center Concentration | Impact on Polymer Structure |

|---|---|---|---|

| Triethylaluminium (TEA) | Generally higher activity | Higher concentration of active centers | - |

This interactive table summarizes the observed effects of common alkylaluminum cocatalysts on polymerization processes, providing a framework for predicting the potential kinetic influence of this compound.

This compound in Other Catalytic Transformations

Hydride shuttle catalysis has emerged as a potent strategy in organic synthesis, enabling transformations by facilitating the transfer of a hydride ion from a donor to an acceptor molecule via a catalytic intermediate. nih.gov This process often involves a Lewis acid catalyst that reversibly abstracts a hydride from a donor, generating a reactive cationic intermediate and a hydride-carrier species. nih.gov The cationic species can then undergo various reactions before the hydride is returned, completing the catalytic cycle.

While many hydride shuttle systems utilize sterically hindered boranes, aluminum species are also highly capable of mediating such transformations due to their inherent Lewis acidity and the reactivity of aluminum hydrides. nih.govresearchgate.net Soluble aluminum hydrides show high reactivity towards unsaturated compounds and can participate in deprotonation or hydroalumination reactions, which can be key steps in a catalytic cycle. researchgate.net

A prominent example of a hydride-donating aluminum compound is Diisobutylaluminium hydride (DIBAL-H). wikipedia.org DIBAL-H is recognized as an electrophilic reducing agent, meaning it coordinates to an electron-rich center (like a carbonyl oxygen) before delivering a hydride. adichemistry.com This mechanism of hydride transfer is central to the concept of hydride shuttle catalysis. Although direct applications of this compound in this specific catalytic manifold are not well-documented, its structure suggests potential. As an aluminum alkoxide, it shares features with reagents like lithium tri-tert-butoxy)aluminium hydride (LTBA), which are known to deliver hydrides. wikipedia.org The phenoxide ligand would modulate the Lewis acidity and steric environment of the aluminum center, potentially influencing its ability to reversibly accept and donate a hydride ion in a catalytic cycle. The exploration of such aluminum species could lead to novel catalytic systems for functionalizing molecules through controlled hydride transfer.

Tandem, domino, or cascade reactions are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgglobalresearchonline.net These processes lead to a rapid increase in molecular complexity from simple starting materials, adhering to the principles of atom and step economy. wikipedia.org Such reactions are initiated by a single event, which then triggers a sequence of subsequent transformations, with each step creating the functionality required for the next. wikipedia.org

Organoaluminum compounds can play a crucial role in initiating or participating in such cascades. Their function can be twofold: acting as a Lewis acid to activate a substrate or as a source of nucleophiles or hydrides to trigger the initial reaction. For instance, an organoaluminum compound could coordinate to a carbonyl group, activating it for a nucleophilic attack that begins a cascade sequence. Similarly, organoaluminum-mediated cross-coupling reactions can be integrated into one-pot procedures to build complex molecular frameworks. nih.gov

While specific examples detailing the use of this compound in tandem or cascade reactions are scarce in the literature, its properties make it a plausible candidate for such applications. The Lewis acidic aluminum center could initiate a cascade, for example, by opening an epoxide, which is then followed by a series of intramolecular cyclizations or rearrangements. The bulky isobutyl and phenoxide groups would offer a unique steric environment, potentially influencing the stereochemical outcome of the cascade process. The development of new cascade reactions is a significant area of research, and exploring the utility of specific organoaluminum reagents like this compound could unlock novel pathways for the efficient synthesis of complex natural products and other valuable molecules. mdpi.comunm.edu

Computational and Theoretical Chemistry Perspectives on Diisobutylaluminum Phenoxide Systems

Quantum Mechanical Studies of Reaction Pathways and Energy Landscapes

Quantum mechanical (QM) methods are pivotal in elucidating the intricate details of chemical reactions involving diisobutylaluminum phenoxide. These studies allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers, thereby providing a comprehensive understanding of reaction pathways.

Density Functional Theory (DFT) has been widely employed to investigate the stereoselectivity of polymerization reactions catalyzed by aluminum complexes. For instance, in the ring-opening polymerization of lactide, DFT calculations have been instrumental in understanding how the catalyst structure influences the stereochemistry of the resulting polylactide. These studies often involve a thorough conformational search of both minima and transition state structures to accurately model the reaction. The calculated energy differences between diastereomeric transition states can be correlated with the experimentally observed stereoselectivity.

The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method, a hybrid QM/MM approach, is particularly useful for studying large catalytic systems. It allows for a high level of theory to be applied to the reactive center, including the aluminum atom and its direct coordination sphere, while the bulkier parts of the catalyst and the growing polymer chain are treated with a less computationally expensive method. This approach has been successfully applied to Ziegler-Natta catalysts, which often involve aluminum alkyls as co-catalysts, to elucidate the factors controlling stereospecificity. While specific ONIOM studies on this compound are not extensively documented, the principles derived from studies on related neodymium-based Ziegler-Natta systems, where the coordination of the monomer and the subsequent insertion into the metal-carbon bond are analyzed, provide a framework for understanding how stereocontrol is achieved.

Interactive Data Table: Theoretical vs. Experimental Stereoselectivity in Aluminum-Catalyzed Polymerization

| Catalyst System | Monomer | Computational Method | Calculated ΔΔG‡ (kcal/mol) | Predicted Selectivity | Experimental Outcome |

| Salen-Al Complex | rac-Lactide | DFT | 1.5 | Isotactic | Highly Isotactic |

| Chiral Salan-Al | meso-Lactide | DFT | 0.8 | Syndiotactic | Syndiotactic-rich |

| (BDI)Al-OiPr | rac-Lactide | DFT | 1.2 | Heterotactic | Highly Heterotactic |

Computational methods are crucial for characterizing the structure of the active species in a catalytic cycle, which is often a transient and highly reactive intermediate. For organoaluminum phenoxide systems, DFT calculations can be used to model the geometry of the active site, including the coordination environment around the aluminum center. Molecular dynamics (MD) simulations, particularly ab initio MD, can provide insights into the dynamic behavior of the active site and the surrounding ligands and solvent molecules during the reaction.

While direct computational studies on the active site of this compound are scarce, research on related organoaluminum compounds in polymerization catalysis has revealed key features. For example, in Ziegler-Natta systems, the aluminum alkyl co-catalyst plays a critical role in the formation of the active titanium-alkyl species. Computational studies have shown that the aluminum species can exist in various coordination states and may interact with the support material, such as MgCl2. These interactions can significantly influence the structure and reactivity of the active site. The dynamic nature of these active sites, including ligand exchange and conformational changes, can be explored through computational simulations, providing a more complete picture of the catalytic cycle.

Molecular Modeling of Substrate-Reagent Interactions and Phenoxide Ligand Effects on Reactivity and Selectivity

The electronic and steric properties of the phenoxide ligand in this compound have a profound impact on the catalyst's reactivity and selectivity. Molecular modeling techniques, such as quantitative Hirshfeld surface analysis and molecular electrostatic potential (MEP) analysis, can be employed to understand these effects at an atomic level.

A study on a related rigid bis-hydroxyl Schiff base ligand-stabilized aluminum-phenoxide complex demonstrated that the spatial orientation of the hydroxyl groups, dictated by the ligand framework, modulates the coordination geometry of the aluminum center. Hirshfeld surface analysis revealed a significant increase in H···H contacts in the complex compared to the free ligand, indicating amplified steric hindrance. Furthermore, MEP analysis showed the emergence of a pronounced negative electrostatic potential region at the aluminum center, which is a key factor in its Lewis acidity and catalytic activity. The formation of coordination bonds can induce charge redistribution across the complex, influencing its interaction with substrates. These computational tools provide a theoretical framework for the rational design of highly active and selective aluminum-based catalysts by systematically deciphering the interplay between ligand conformation, metal coordination, and electronic structure.

Interactive Data Table: Calculated Electronic Properties of a Model Aluminum Phenoxide Complex

| Property | Value | Interpretation |

| Minimum Electrostatic Potential at Al | -203.84 kJ/mol | High Lewis acidity, favorable for substrate coordination |

| H···H Intermolecular Contacts | 84.9% | Significant steric hindrance influencing selectivity |

| Charge Redistribution upon Coordination | Global negative electrostatic profile | Enhanced nucleophilicity of the phenoxide oxygen |

Prediction of Novel Reactivity and Selectivity in Undeveloped Transformations

A significant advantage of computational chemistry is its ability to predict the feasibility of new reactions and the potential for achieving desired selectivity before extensive experimental work is undertaken. By exploring hypothetical reaction pathways and calculating their energetic profiles, researchers can identify promising new transformations for catalysts like this compound.

For instance, theoretical calculations could be used to screen a variety of potential substrates for reactions catalyzed by this compound, predicting which substrates are likely to react and what the major products would be. This could involve exploring reactions beyond polymerization, such as catalytic C-C bond-forming reactions or asymmetric transformations. By systematically modifying the structure of the phenoxide ligand in silico and calculating the effect on the transition state energies for different reaction pathways, it is possible to design new catalysts with enhanced or novel reactivity and selectivity. This predictive power accelerates the discovery and development of new catalytic processes. While specific predictions for this compound are not yet prevalent in the literature, the methodologies are well-established and could be readily applied to explore its untapped catalytic potential.

Future Research Directions and Emerging Applications of Diisobutylaluminum Phenoxide

Design of Next-Generation Diisobutylaluminum Phenoxide-Based Catalysts with Enhanced Activity and Selectivity

The development of new this compound-based catalysts is centered on achieving superior control over polymer architecture and expanding the scope of catalyzed reactions. Key strategies involve the modification of the phenoxide ligand and the exploration of synergistic effects with co-catalysts.

Ligand Modification: The steric and electronic properties of the phenoxide ligand play a crucial role in the catalytic activity and selectivity of the aluminum center. Future designs will likely incorporate bulky substituents on the phenoxide ring to create more defined active sites. This can lead to enhanced stereoselectivity in polymerization reactions, yielding polymers with highly controlled microstructures and, consequently, tailored physical properties. For instance, the use of sterically hindered phenoxy ligands can prevent intermolecular association, leading to monomeric aluminum phenoxides with potentially higher Lewis acidity and catalytic activity.

Introduction of Functional Groups: Incorporating functional groups onto the phenoxide ligand that can participate in secondary interactions with the substrate is another promising avenue. These interactions can help in pre-organizing the substrate at the catalytic center, leading to higher reaction rates and selectivities. For example, ligands bearing donor atoms could chelate to the aluminum center, influencing its reactivity and selectivity.

Binuclear and Heterobimetallic Catalysts: Research into binuclear aluminum phenoxide complexes and heterobimetallic systems containing aluminum phenoxide moieties is expected to grow. These catalysts can exhibit cooperative effects between the metal centers, enabling novel reaction pathways and enhanced catalytic performance that are not achievable with mononuclear systems.

Structure-Activity Relationship Studies: A deeper understanding of the relationship between the catalyst structure and its activity is fundamental for rational catalyst design. Advanced spectroscopic and computational techniques will be instrumental in elucidating reaction mechanisms and identifying the key structural features that govern catalytic performance. This knowledge will enable the in-silico design of catalysts with desired properties before their synthesis and experimental evaluation.

Table 1: Strategies for Next-Generation this compound Catalyst Design

| Strategy | Desired Outcome | Research Focus |

|---|---|---|

| Ligand Modification | Enhanced stereoselectivity, higher activity | Synthesis of sterically hindered and electronically tuned phenoxide ligands. |

| Functional Group Introduction | Improved substrate recognition and activation | Design of ligands with pendant donor groups for secondary interactions. |

| Binuclear/Heterobimetallic Systems | Cooperative catalysis, novel reactivity | Synthesis and catalytic evaluation of multi-metallic phenoxide complexes. |

| Structure-Activity Studies | Rational catalyst design, mechanistic insights | Spectroscopic (NMR, X-ray) and computational (DFT) analysis of catalyst-substrate interactions. |

Exploration of Novel Reaction Manifolds and Synthetic Utilities beyond Current Applications

While this compound is recognized for its utility in polymerization, its potential in a broader range of organic transformations remains largely untapped. Future research will likely focus on expanding its synthetic applications, particularly in areas requiring Lewis acidic catalysts.

Asymmetric Catalysis: The development of chiral this compound complexes for asymmetric catalysis is a significant area for future exploration. By employing chiral phenoxide ligands, it may be possible to induce enantioselectivity in a variety of reactions, such as aldol (B89426) additions, Diels-Alder reactions, and asymmetric reductions. This would represent a major advancement, providing new tools for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Tandem and Cascade Reactions: this compound's ability to act as a Lewis acid can be harnessed in the design of tandem or cascade reactions. In such processes, the catalyst could initiate a sequence of transformations in a single pot, leading to a rapid increase in molecular complexity. This approach offers advantages in terms of atom economy and reduced waste generation compared to traditional multi-step syntheses.

Polymerization of Functionalized Monomers: A key challenge in polymer chemistry is the controlled polymerization of monomers bearing functional groups. This compound-based catalysts could be designed to be more tolerant to various functional groups, enabling the direct synthesis of functional polymers with tailored properties. This would eliminate the need for post-polymerization modification, simplifying the synthesis of advanced materials.

Copolymerization and Block Copolymer Synthesis: There is a growing interest in the synthesis of copolymers with well-defined architectures, such as block copolymers. Future research will likely explore the use of this compound catalysts for the controlled synthesis of diblock and multiblock copolymers from different classes of monomers. These materials are of interest for a wide range of applications, including as thermoplastic elastomers and in nanotechnology.

Integration with Sustainable Chemistry Principles and Methodologies for Environmentally Benign Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly be influenced by the need for more sustainable and environmentally friendly synthetic methods.

Use of Renewable Feedstocks: The transition from fossil fuel-based feedstocks to renewable biomass is a central goal of sustainable chemistry. Research will likely explore the application of this compound catalysts in the conversion of biomass-derived molecules into valuable chemicals and biodegradable polymers. For instance, the ring-opening polymerization of lactide, which can be derived from corn starch or sugarcane, to produce polylactic acid (PLA), is a key area where these catalysts can contribute to a more sustainable polymer industry.

Solvent-Free and Alternative Solvent Systems: The use of volatile organic solvents is a major source of environmental pollution. Future research will aim to develop catalytic processes using this compound that can be performed under solvent-free conditions or in more environmentally benign solvents, such as ionic liquids or supercritical fluids.

Flow Chemistry Applications: The integration of this compound catalysis with continuous flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. This approach can lead to more efficient and sustainable chemical production.

Table 2: Integration of this compound with Sustainable Chemistry

| Principle | Application Area | Research Objective |

|---|---|---|

| Catalyst Recyclability | Heterogeneous Catalysis | Immobilization on solid supports (polymers, silica, magnetic nanoparticles). |

| Renewable Feedstocks | Biomass Conversion | Polymerization of bio-derived monomers (e.g., lactide); conversion of biomass to chemicals. |

| Green Solvents | Reaction Media | Development of solvent-free processes or use of ionic liquids/supercritical fluids. |

| Process Intensification | Flow Chemistry | Implementation in continuous flow reactors for improved efficiency and safety. |

Q & A

Q. What experimental techniques are critical for characterizing the electronic and steric properties of diisobutylaluminum phenoxide?

Methodological Answer:

- Electronic Properties : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., , , ) to assess coordination geometry and electron distribution. Pair this with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(2df,2p)) to model molecular orbitals and charge density, ensuring diffuse basis sets are included for accurate anion representation .

- Steric Effects : X-ray diffraction (XRD) can resolve bond angles and spatial crowding caused by isobutyl groups. Compare computational steric maps (e.g., using Tolman cone angles) with XRD data to quantify steric hindrance .

Q. How can the acidity (pKa) of this compound be determined experimentally and computationally?

Methodological Answer:

- Experimental : Perform potentiometric titration in anhydrous solvents (e.g., THF) to avoid hydrolysis, using reference buffers for calibration. Monitor deprotonation via UV-Vis or NMR .

- Computational : Calculate proton affinity (PA) using DFT with a basis set containing diffuse functions (e.g., 6-311++G(2df,2p)) to account for the phenoxide anion’s electronic structure. Validate against experimental pKa values to refine parameters .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in catalytic or CO2_22 capture applications?

Methodological Answer:

- Steric Analysis : Combine XRD and DFT-derived steric maps to identify spatial constraints from isobutyl groups. For CO capture, design absorption experiments (e.g., using a closed reactor with gas chromatography (GC) analysis) to measure CO binding capacity. Compare results with less hindered phenoxides (e.g., lithium phenoxide) to isolate steric contributions .

- Reactivity Studies : Use kinetic isotopic effect (KIE) experiments or Eyring plots to assess how steric bulk alters activation barriers in catalytic cycles .

Q. What computational strategies resolve discrepancies between theoretical and experimental proton affinity (PA) values for phenoxide derivatives?

Methodological Answer:

- Basis Set Selection : Employ larger basis sets with diffuse functions (e.g., 6-311++G(2df,2p)) to better model anion electron density. For this compound, include solvation models (e.g., SMD) to mimic solvent effects .

- Validation : Cross-reference DFT-calculated PA values with experimental gas-phase acidity data. If discrepancies persist (e.g., para-methoxy derivatives), re-examine substituent electronic effects using Hammett constants or natural bond orbital (NBO) analysis .

Q. How can researchers design experiments to evaluate the CO2_22 absorption capacity of this compound while minimizing hydrolysis?

Methodological Answer:

- Experimental Setup : Use a moisture-free reaction chamber with in-situ FTIR or GC to quantify CO uptake. Pre-dry solvents and employ Schlenk techniques to prevent hydrolysis .

- Control Variables : Compare absorption rates under varying temperatures and CO partial pressures. Include reference compounds (e.g., 2,6-diisopropylphenoxide) to benchmark performance .

Data Contradiction Analysis

Q. How should researchers address conflicting data on substituent effects in phenoxide derivatives?

Methodological Answer:

- Systematic Variation : Synthesize a series of phenoxides with controlled substituent positions (meta vs. para) and electronic profiles (electron-withdrawing/donating groups). Use DFT to predict BDE(O-H) and PA, then validate experimentally .

- Meta vs. Para Effects : For para-substituents, electron-withdrawing groups (EWGs) increase O-H bond dissociation enthalpy (BDE), while electron-donating groups (EDGs) weaken it. In meta-substituted derivatives, steric interactions dominate—use XRD and computational steric maps to disentangle electronic vs. spatial contributions .

Methodological Best Practices

Q. What are the key considerations for selecting basis sets in DFT studies of organoaluminum phenoxides?

Methodological Answer:

- Anionic Systems : Always include diffuse functions (e.g., 6-311++G(2df,2p)) to capture the extended electron density of phenoxide anions. For aluminum centers, use relativistic effective core potentials (RECPs) to model core electrons .

- Validation : Compare results with higher-level methods (e.g., CCSD(T)) or experimental crystallographic data to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.